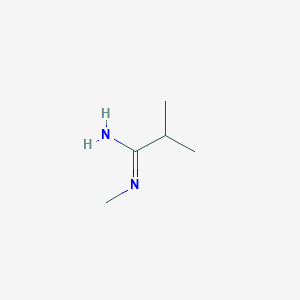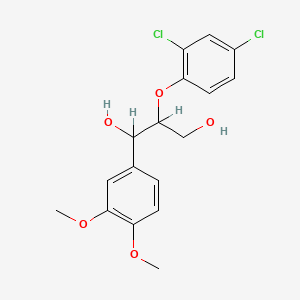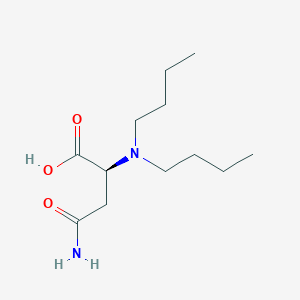![molecular formula C20H21NSSn B14454560 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine CAS No. 77897-60-0](/img/structure/B14454560.png)
2-[(Triphenylstannyl)sulfanyl]ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Triphenylstannyl)sulfanyl]ethan-1-amine is an organotin compound characterized by the presence of a triphenylstannyl group attached to a sulfanyl-ethanamine structure. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine typically involves the reaction of triphenyltin chloride with a suitable thiol and an amine. One common method includes the following steps:
Formation of Triphenylstannyl Thiol: Triphenyltin chloride reacts with a thiol (e.g., ethanethiol) in the presence of a base to form triphenylstannyl thiol.
Amination: The triphenylstannyl thiol is then reacted with an amine (e.g., ethan-1-amine) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of organotin compound synthesis, such as the use of large-scale reactors and purification techniques, would apply.
化学反应分析
Types of Reactions
2-[(Triphenylstannyl)sulfanyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the stannyl group or the amine functionality.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or organometallic reagents can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified stannyl or amine derivatives.
Substitution: Various substituted organotin compounds.
科学研究应用
2-[(Triphenylstannyl)sulfanyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as a precursor for other organotin compounds.
作用机制
The mechanism of action of 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine involves its interaction with molecular targets through its stannyl and sulfanyl groups. These interactions can lead to the formation of complexes with biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes is a key factor in its activity.
相似化合物的比较
Similar Compounds
Triphenyltin Chloride: A precursor in the synthesis of 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine.
Triphenylstannyl Thiol: An intermediate in the synthesis process.
Other Organotin Compounds: Compounds like tributyltin and triphenyltin derivatives.
Uniqueness
This compound is unique due to its specific combination of stannyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other organotin compounds may not be suitable.
属性
CAS 编号 |
77897-60-0 |
|---|---|
分子式 |
C20H21NSSn |
分子量 |
426.2 g/mol |
IUPAC 名称 |
2-triphenylstannylsulfanylethanamine |
InChI |
InChI=1S/3C6H5.C2H7NS.Sn/c3*1-2-4-6-5-3-1;3-1-2-4;/h3*1-5H;4H,1-3H2;/q;;;;+1/p-1 |
InChI 键 |
MRNAEXIJVUYBPV-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


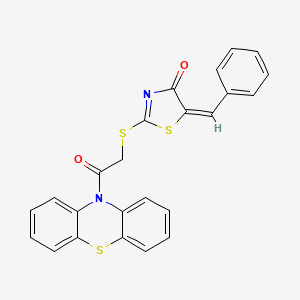
![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
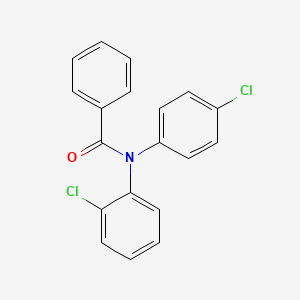

![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)
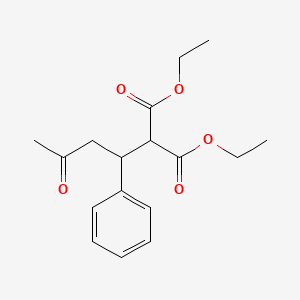
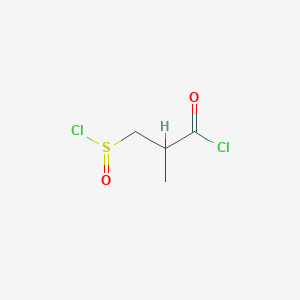
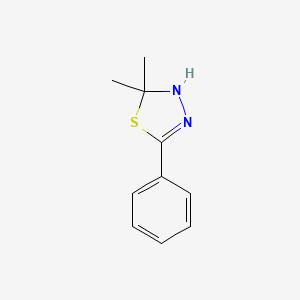
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
